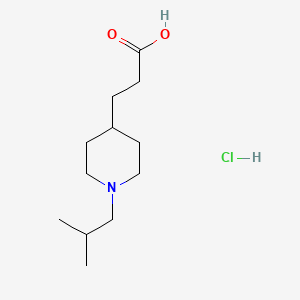

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

描述

属性

IUPAC Name |

3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZQJSZURIEOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride typically involves the following steps:

Formation of 1-Isobutylpiperidin-4-one: This intermediate can be synthesized through the reaction of isobutylamine with 4-piperidone under controlled conditions.

Reduction: The 1-Isobutylpiperidin-4-one is then reduced to 1-Isobutylpiperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Alkylation: The 1-Isobutylpiperidine is alkylated with a suitable alkylating agent to introduce the propionic acid moiety.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the design of compounds that can interact effectively with biological targets involved in these conditions .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as depression and anxiety. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, leading to improved therapeutic outcomes .

Neurotransmitter Research

Understanding Neurotransmitter Dynamics

The compound is utilized in studies aimed at elucidating the roles of neurotransmitters in the central nervous system. By acting as a standard reference in experimental setups, it helps researchers quantify neurotransmitter levels and their effects on mood and behavior .

Example Research Findings

In one study, the compound was used to analyze the impact of neurotransmitter fluctuations on anxiety-like behaviors in animal models, demonstrating its utility in preclinical research for anxiety treatments .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard for quantifying related substances in drug formulations. Its stability and solubility make it an ideal candidate for ensuring accuracy during quality control processes .

Data Table: Analytical Applications

| Application Area | Purpose | Methodology Used |

|---|---|---|

| Drug Formulation | Standard for quantification | High-performance liquid chromatography (HPLC) |

| Quality Control | Ensuring consistency in batch production | Mass spectrometry (MS) |

| Stability Testing | Assessing degradation over time | Accelerated stability testing |

Biochemical Studies

Investigation of Metabolic Pathways

Researchers utilize this compound to explore various metabolic pathways and enzyme interactions within cells. Its ability to mimic natural substrates allows scientists to study enzyme kinetics and regulation mechanisms effectively .

Example Study: Enzyme Interaction

A study focused on the interaction between this compound and specific enzymes revealed insights into metabolic disorders, suggesting potential therapeutic targets for drug development aimed at metabolic regulation .

Material Science

Development of Advanced Materials

In material science, this compound is being investigated for its potential to create specialized polymers. These materials can enhance properties such as flexibility and strength, making them suitable for various industrial applications .

Case Study: Polymer Enhancement

Research has indicated that incorporating this compound into polymer matrices improves their mechanical properties significantly. This finding opens avenues for developing new materials with tailored characteristics for specific applications .

作用机制

The mechanism of action of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.

相似化合物的比较

Structural and Functional Group Differences

The compound is compared to five structurally related propionic acid derivatives (Table 1):

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride | Not provided | Likely C12H24ClNO2* | ~261.8* | Piperidine, isobutyl, propionic acid |

| 3-(N-Methylpentylamino)propionic acid hydrochloride | 625120-81-2 | C9H20ClNO2 | 209.7 | Secondary amine, propionic acid |

| 3-(1H-Imidazol-4-yl)-propionic acid hydrochloride | 53958-93-3 | C6H9ClN2O2 | 176.6 | Imidazole, propionic acid |

| 3-(Morpholin-4-yl)propionic acid hydrochloride | 6319-95-5 | C7H14ClNO3 | 195.6 | Morpholine, propionic acid |

| 3-(3,4-Dimethoxyphenyl)propionic acid | 2107-70-2 | C11H14O4 | 210.2 | Phenyl, methoxy, propionic acid |

*Inferred based on structural analogy.

Key Observations:

Heterocyclic Rings : The target compound’s piperidine ring differs from morpholine (oxygen-containing) and imidazole (aromatic nitrogen heterocycle) in polarity and electronic properties. Piperidine’s basicity (pKa ~11) contrasts with morpholine’s lower basicity (pKa ~8.4) and imidazole’s amphoteric nature .

Aromatic vs. Aliphatic Systems : 3-(3,4-Dimethoxyphenyl)propionic acid contains a phenyl ring with electron-donating methoxy groups, favoring π-π interactions in biological targets, unlike the aliphatic piperidine in the target compound .

Pharmacological and Physicochemical Properties

- Solubility : Morpholine and imidazole derivatives (e.g., 3-(Morpholin-4-yl)-propionic acid hydrochloride) may exhibit higher water solubility due to polar heteroatoms, whereas the isobutyl-piperidine derivative likely requires salt formation (HCl) for solubility enhancement .

- Bioactivity: Piperidine and morpholine derivatives are often used in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier . Imidazole-containing compounds (e.g., 3-(1H-Imidazol-4-yl)-propionic acid hydrochloride) may interact with histamine receptors or enzymatic active sites . 3-(3,4-Dimethoxyphenyl)propionic acid, with its phenolic structure, could act as an antioxidant or anti-inflammatory agent, similar to other polyphenols .

生物活性

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure, characterized by the piperidine ring, suggests interactions with various biological targets, particularly in neurotransmitter systems. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound's synthesis typically involves several steps:

- Formation of 1-Isobutylpiperidin-4-one : This is achieved through the reaction of isobutylamine with 4-piperidone.

- Reduction : The intermediate is reduced to 1-Isobutylpiperidine using reducing agents like sodium borohydride.

- Alkylation : The piperidine derivative undergoes alkylation to introduce the propionic acid moiety.

- Hydrochloride Formation : The free base is converted to its hydrochloride form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperidine structure allows for modulation of receptor activity, which can lead to various physiological effects depending on the specific pathways involved. This compound may serve as a ligand for receptors associated with neurotransmission, potentially influencing conditions such as anxiety or depression .

Neurotransmitter Interaction

Research indicates that compounds with piperidine structures can affect neurotransmitter systems, including serotonin and dopamine pathways. This suggests that this compound may have implications in treating mood disorders or neurological conditions.

Case Studies

- Neurotransmitter Modulation : In studies involving HEK293T cells, compounds similar to this compound demonstrated the ability to inhibit specific enzyme activities related to neurotransmitter metabolism, suggesting a role in modulating synaptic transmission .

- Anticancer Activity : While primarily focused on other compounds, related studies have shown that piperidine derivatives can disrupt protein interactions critical for cancer cell proliferation. For instance, compounds targeting c-Myc showed promising anticancer effects, indicating potential avenues for further exploration with similar structures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Isobutylpiperidin-4-one | Piperidine derivative | Neurotransmitter modulation |

| 1-Isobutylpiperidine | Piperidine derivative | Potential analgesic effects |

| 3-Piperidin-4-yl-propionic acid | Piperidine derivative | Anticancer properties in specific contexts |

This compound is unique due to its propionic acid moiety, which may enhance solubility and receptor interactions compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for confirming the identity and purity of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride in research settings?

- Methodology : Use a combination of infrared (IR) spectroscopy for functional group verification, chloride ion testing (e.g., silver nitrate precipitation), and titration (e.g., acid-base titration with sodium hydroxide in alcoholic media) to assess purity . High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) can resolve structurally similar impurities and quantify purity to within 98.0–102.0% .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of dust or aerosols .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for ≥15 minutes and seek medical attention .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers address challenges in the synthesis of this compound, particularly in achieving regioselective functionalization of the piperidine ring?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor nucleophilic attack at the piperidine nitrogen. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to temporarily block undesired reactive sites during isobutyl group introduction . Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to isolate intermediates and minimize by-products.

Q. What strategies are recommended for impurity profiling and quantification in this compound, especially when dealing with structurally similar by-products?

- Methodology :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., methanol/water with 0.1% trifluoroacetic acid) to resolve impurities .

- Spiking Experiments : Compare retention times with certified reference standards (e.g., USP-grade impurities) to identify unknown peaks .

- Mass Spectrometry : Employ LC-QTOF-MS to characterize impurities via exact mass and fragmentation patterns .

Q. How should stability studies be designed for this compound under various storage conditions to assess degradation pathways?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic conditions (pH 1–12), and UV light to simulate accelerated aging .

- Analytical Endpoints : Quantify degradation products via HPLC and track changes in purity over time. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural similarity to known bioactive piperidine derivatives?

- Methodology :

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases, GPCRs) using fluorescence-based or radiometric assays. Compare IC₅₀ values to structurally related compounds (e.g., nelarabine, a piperidine-based DNA synthesis inhibitor) .

- Cell-Based Models : Use immortalized cell lines (e.g., HEK293 or Jurkat T-cells) to assess cytotoxicity, apoptosis, or receptor binding via flow cytometry or ELISA .

Notes

- Contradictions in Evidence : While some safety data sheets recommend methanol as a solvent for analysis , others caution against flammability risks . Prioritize non-flammable solvents (e.g., water/acetonitrile) where possible.

- Gaps in Data : Limited toxicity data for this specific compound necessitate extrapolation from structurally similar piperidine derivatives. Conduct preliminary cytotoxicity screens (e.g., MTT assays) before in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。